5H-Inden-5-one, octahydro-, trans-

Biocatalysis Enzyme Specificity Chiral Synthesis

5H-Inden-5-one, octahydro-, trans- (CAS 4668-81-9), also named trans-rel-(3R,7R)-octahydro-5H-inden-5-one, is a chiral, saturated bicyclic ketone with a hydrindane (bicyclo[4.3.0]nonane) core. It is a single, defined stereoisomer of octahydro-5H-inden-5-one, featuring a trans-ring junction.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 4668-81-9
Cat. No. B13418031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Inden-5-one, octahydro-, trans-
CAS4668-81-9
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)CC2C1
InChIInChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8-/m1/s1
InChIKeyFSUBUYXKSKDDHL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Octahydro-5H-inden-5-one (CAS 4668-81-9): Definitive Procurement Guide for Stereochemically Defined Bicyclic Ketone Research


5H-Inden-5-one, octahydro-, trans- (CAS 4668-81-9), also named trans-rel-(3R,7R)-octahydro-5H-inden-5-one, is a chiral, saturated bicyclic ketone with a hydrindane (bicyclo[4.3.0]nonane) core . It is a single, defined stereoisomer of octahydro-5H-inden-5-one, featuring a trans-ring junction. This compound is primarily utilized as a stereochemically pure building block and as a mechanistic probe in enzymatic studies, particularly for investigating the substrate specificity of horse liver alcohol dehydrogenase (HLADH) [1]. Its value to a scientific buyer lies in its defined three-dimensional structure, which is critical for stereospecific synthesis and chiral integrity, setting it apart from racemic or non-stereodefined alternatives.

Why Generic 'Octahydro-5H-inden-5-one' Cannot Substitute for the Defined trans-Isomer (CAS 4668-81-9)


Substituting trans-octahydro-5H-inden-5-one with its undefined or cis counterpart (CAS 4668-91-1) introduces critical risks. The cis and trans isomers, and their racemic mixtures, exhibit fundamentally different chemical reactivities and biological selectivities due to the distinct spatial orientation of their fused rings . Generic octahydro-5H-inden-5-one (CAS 5686-84-0) offers no stereochemical guarantee, leading to unpredictable yields in chiral syntheses or confounding data in stereospecific enzymatic assays. For instance, HLADH demonstrates a strong chemospecific preference for six-membered over five-membered ring ketones, a selectivity that cannot be controlled or predicted without a stereochemically pure starting material like the trans-isomer [1]. The absolute stereochemistry is the compound's primary value proposition; its loss through generic substitution directly invalidates results from the specific applications for which this compound is procured.

Product-Specific Quantitative Evidence for trans-Octahydro-5H-inden-5-one (CAS 4668-81-9) Differentiation


Divergent HLADH-Catalyzed Reduction: Regiospecificity of trans- vs. cis-Bicyclononanones

Horse liver alcohol dehydrogenase (HLADH) demonstrates a strong chemospecific preference for reducing ketones on the six-membered ring of bicyclo[4.3.0]nonane systems over those on the five-membered ring. This is a key differentiator for the trans-isomer, which orients its ketone group on a specific ring. The foundational study by Krawczyk and Jones shows that this inherent enzyme preference can be exploited for regioselective reductions, leading to high-yielding transformations that are isomer-dependent. The absolute configuration of the trans-isomer governs the diastereotopic face specificity of the enzyme, a control mechanism absent when using the cis-isomer or a racemic mixture [1].

Biocatalysis Enzyme Specificity Chiral Synthesis

Thermodynamic Stability: Comparative Isomerization Energy of cis- and trans-Hydrindanones

The thermodynamic stability of cis- and trans-hydrindanones, the core structure of the target compound, has been directly compared. MM2 molecular mechanics calculations indicate that cis-hydrindanones are more stable than their trans counterparts. This foundational property dictates the compound's behavior in equilibrium conditions and its long-term storage stability. A researcher focusing on the kinetically favored trans-isomer must procure and store it with an understanding of this inherent energetic relationship to avoid unintended isomerization that would occur with a less defined or cis-enriched sample [1].

Thermodynamics Conformational Analysis Isomer Stability

Stereospecific Substrate Preference for Octahydro-1H-inden-5-ol Synthesis via Enzymatic Reduction

The trans-isomer is a documented precursor for the stereospecific enzymatic synthesis of Octahydro-1H-inden-5-ol. Vendor documentation explicitly highlights this use in studying the substrate preference of horse liver alcohol dehydrogenase, where the trans-ketone's reduction yields a specific alcohol enantiomer . Using the cis-isomer or a racemate would produce a different diastereomeric alcohol product, which is critical in applications requiring a single, defined alcohol stereoisomer as a downstream building block.

Asymmetric Synthesis Bioreduction Chiral Alcohol

Validated Application Scenarios for trans-Octahydro-5H-inden-5-one (CAS 4668-81-9) in Research & Industry


Mechanistic Probe for Oxidoreductase Substrate Specificity and Active Site Modeling

Due to its rigid bicyclic framework and defined trans-stereochemistry, this compound is an ideal probe for studying the active site topology of enzymes like horse liver alcohol dehydrogenase (HLADH). The regio- and stereospecific reduction patterns, as documented by Krawczyk, J. B. Jones, et al., allow researchers to map active site constraints and validate computational models like the cubic space section model [1]. Using the trans-isomer provides a fixed orientation that reveals fundamental enzyme mechanisms, whereas a racemic or cis-probe would introduce confounding variables.

Stereochemically Controlled Intermediate for Hydrindane-Derived Building Blocks

The compound serves as a chirality-locked precursor for further functionalization. A key application is its reduction to a specific octahydro-1H-inden-5-ol diastereomer, a valuable chiral alcohol building block . This is not a generic synthetic step; the trans-geometry of the starting ketone dictates the stereochemical outcome of the reduction, making it the essential starting material for research groups constructing complex molecules like steroid analogs or terpenoids that require a defined trans-hydrindane junction.

Reference Standard for Analytical Method Development and Isomer Identification

In analytical chemistry, the pure trans-isomer (CAS 4668-81-9) is a necessary reference standard to develop GC or HPLC methods capable of separating and quantifying cis/trans mixtures of octahydro-5H-inden-5-one . Given the noted thermodynamic instability of the trans-isomer [2], having a certified pure reference is critical for quality control labs to verify the stereochemical purity of incoming materials or to monitor isomerization in reaction mixtures, a task impossible with undefined or impure materials.

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